2-Chloro-3,4-dihydronaphthalen-1(2H)-one
Description
Contextualization within Dihydronaphthalenone Chemistry
The parent structure, 3,4-dihydronaphthalen-1(2H)-one, commonly known as 1-tetralone (B52770), is a bicyclic aromatic ketone that has been a cornerstone of organic synthesis for decades. wikipedia.orgsemanticscholar.org The tetralone framework is found in numerous natural products and serves as a key intermediate in the synthesis of various pharmaceuticals and agricultural agents. wikipedia.orgsemanticscholar.org
The synthesis of the 1-tetralone core is well-established, with common methods including the intramolecular Friedel-Crafts cyclization of γ-phenylbutyric acid or its corresponding acid chloride. wikipedia.orgorganic-chemistry.org This reaction is typically promoted by strong acids such as polyphosphoric acid or Lewis acids like aluminum chloride. wikipedia.orgorganic-chemistry.org Another prominent route involves the oxidation of 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin). wikipedia.org
Table 1: Physicochemical Properties of 1-Tetralone
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀O |
| Molar Mass | 146.19 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 255-257 °C |
| Melting Point | 5-8 °C |
| CAS Number | 529-34-0 |
Data sourced from various chemical suppliers and databases. nist.govchemsrc.comnih.gov
2-Chloro-3,4-dihydronaphthalen-1(2H)-one is a derivative of this fundamental structure. Its synthesis is achieved through the direct α-chlorination of 1-tetralone. This transformation places a chlorine atom on the carbon adjacent to the carbonyl group, a position known for its enhanced reactivity. wikipedia.org The α-position of ketones like 1-tetralone is particularly reactive due to the acidity of the α-protons, which can be removed to form an enolate intermediate that readily reacts with electrophilic halogenating agents. wikipedia.org Reagents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are commonly employed for such chlorinations.
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉ClO |
| Molar Mass | 180.63 g/mol |
| Appearance | Solid |
| CAS Number | 5452-92-6 |
Data sourced from various chemical suppliers.
The introduction of the chlorine atom at the C-2 position significantly modifies the electronic properties and reactivity of the molecule, transforming it from a relatively simple ketone into a bifunctional synthetic intermediate with two electrophilic sites: the carbonyl carbon and the halogen-bearing α-carbon. nih.gov
Significance as a Privileged Scaffold in Organic Synthesis
The concept of a "privileged scaffold" is central to modern medicinal chemistry and drug design. A privileged scaffold is a molecular framework that is capable of binding to multiple, distinct biological targets, often with high affinity. semanticscholar.orgnih.gov These core structures are frequently found in a variety of approved drugs and biologically active natural products. semanticscholar.org The tetralone core is considered one such privileged structure, forming the backbone of compounds with diverse pharmacological activities, including anticancer and antiviral properties. semanticscholar.org
This compound leverages the inherent biological relevance of the dihydronaphthalenone scaffold and enhances its synthetic utility. The presence of the α-chloro group makes it an excellent "building block"—a foundational, functionalized molecule used for the modular construction of more complex chemical architectures. sigmaaldrich.comossila.com The reactivity of the α-haloketone moiety is well-documented and provides a handle for a wide range of chemical transformations. wikipedia.orgnih.gov
The enhanced reactivity of the C-Cl bond, which is activated by the adjacent carbonyl group, makes this compound a potent alkylating agent. wikipedia.org This allows for facile nucleophilic substitution reactions, enabling the introduction of various functional groups at the C-2 position. This versatility is crucial for creating libraries of novel compounds based on the privileged dihydronaphthalenone core for biological screening.
Table 3: Key Synthetic Transformations of the α-Haloketone Moiety
| Reaction Type | Reagent/Conditions | Product Type | Significance |
|---|---|---|---|
| Nucleophilic Substitution | Amines, Thiolates, Alcohols | α-Amino, α-Thio, α-Alkoxy ketones | Introduction of diverse functional groups |
| Favorskii Rearrangement | Base (e.g., alkoxide) | Ring-contracted esters/acids | Access to different carbocyclic systems |
| Hantzsch Thiazole Synthesis | Thioamides | Thiazoles | Construction of heterocyclic rings |
| Hantzsch Pyrrole Synthesis | Dicarbonyls, Ammonia | Pyrroles | Construction of heterocyclic rings |
This table summarizes the general reactivity of the α-haloketone functional group, which is characteristic of this compound. wikipedia.orgnih.gov
By serving as a versatile precursor, this compound allows chemists to explore chemical space around a proven pharmacophore. It is a key intermediate for synthesizing a variety of derivatives, including fused heterocyclic systems like thiazoles and pyrroles, which are themselves important motifs in medicinal chemistry. wikipedia.org The strategic placement of the reactive chlorine atom on the privileged dihydronaphthalenone scaffold thus marks this compound as a significant and powerful tool in the pursuit of new bioactive molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,9H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUZZRHRWFDSCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40322874 | |
| Record name | 2-Chloro-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40322874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17215-80-4 | |
| Record name | 1(2H)-Naphthalenone,4-dihydro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402213 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40322874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chloro 3,4 Dihydronaphthalen 1 2h One and Analogues
Direct Halogenation and Related Approaches
Direct halogenation methods involve the introduction of a chlorine atom at the α-position to the carbonyl group. These methods can range from enantioselective processes to pathways that may lead to multiple halogenations.
A sophisticated approach to installing a chlorine atom at the C-2 position, particularly in the synthesis of di-halogenated analogues, is through enantioselective decarboxylative chlorination. This method is particularly useful for creating chiral centers. The synthesis of 2-chloro-2-fluoro-3,4-dihydronaphthalen-1(2H)-one, a fluorinated analogue, can be envisioned using this strategy. The general principle involves the decarboxylative chlorination of an α-fluoro-β-ketocarboxylic acid precursor. wikipedia.orgorganicreactions.org
The reaction is typically mediated by a chiral amine catalyst, which facilitates the enantioselective addition of an electrophilic chlorine source as the carboxylic acid group is removed. wikipedia.org This method has been successfully applied to the synthesis of various chiral α-chloro-α-fluoro ketones with moderate to high enantioselectivity. wikipedia.org While a specific documented synthesis of 2-chloro-2-fluoro-3,4-dihydronaphthalen-1(2H)-one via this route is not prevalent in the literature, the established methodology for other ketones provides a clear synthetic pathway. organic-chemistry.orglscollege.ac.in
Table 1: Key Features of Enantioselective Decarboxylative Chlorination
| Feature | Description |
|---|---|
| Precursor | α-Fluoro-β-ketocarboxylic acid derived from 3,4-dihydronaphthalen-1(2H)-one. |
| Key Transformation | Simultaneous decarboxylation and enantioselective chlorination. |
| Catalyst | Chiral amine catalysts are commonly employed. wikipedia.org |
| Chlorine Source | Electrophilic chlorine reagents such as N-chlorosuccinimide (NCS). ualberta.ca |
| Product | Enantioenriched α-chloro-α-fluoro ketone. wikipedia.org |
This synthetic strategy offers a powerful tool for accessing chiral di-halogenated dihydronaphthalenones, which are valuable intermediates in medicinal chemistry.
More direct methods for the chlorination of the C-2 position of 3,4-dihydronaphthalen-1(2H)-one (also known as α-tetralone) exist. These reactions typically proceed through an enol or enolate intermediate. masterorganicchemistry.comnih.gov The α-position to a carbonyl group is readily halogenated under both acidic and basic conditions. masterorganicchemistry.com
Under acidic conditions, the reaction is catalyzed by the formation of an enol, which then acts as a nucleophile, attacking an electrophilic chlorine source like chlorine gas (Cl₂) or N-chlorosuccinimide (NCS). rsc.orgrsc.org A key advantage of acid-catalyzed halogenation is that the reaction tends to stop after the introduction of a single halogen atom, as the electron-withdrawing nature of the halogen deactivates the carbonyl group towards further protonation and subsequent enol formation. masterorganicchemistry.com
In contrast, base-promoted α-halogenation proceeds via an enolate intermediate. rsc.org The introduction of the first chlorine atom increases the acidity of the remaining α-hydrogen, making the monochlorinated product more susceptible to further deprotonation and halogenation than the starting material. masterorganicchemistry.comrsc.org This can lead to the formation of di- and poly-halogenated products. To achieve monochlorination at the less substituted carbon under non-equilibrating conditions, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can be used to pre-form the enolate, followed by the addition of an electrophilic chlorine source such as p-toluenesulfonyl chloride. researchgate.net
Table 2: Reagents for Direct C-2 Chlorination
| Chlorinating Agent | Conditions | Notes |
|---|---|---|
| Chlorine (Cl₂) | Acidic or Basic | Can lead to polychlorination in basic media. masterorganicchemistry.com |
| N-Chlorosuccinimide (NCS) | Acidic or Radical Initiators | A common and convenient chlorine source. wordpress.com |
| Sulfuryl chloride (SO₂Cl₂) | Often used for α-chlorination of ketones. | |
| p-Toluenesulfonyl chloride | With a strong base (e.g., LDA) | Allows for controlled monochlorination. researchgate.net |
The formation of multi-chlorinated species is a known phenomenon in the halogenation of ketones, especially under certain reaction conditions. A notable example is the formation of 2,2,7-trichloro-3,4-dihydronaphthalen-1(2H)-one as a major byproduct in a classical Schmidt reaction of 7-chloro-1-tetralone. The Schmidt reaction involves the treatment of a ketone with hydrazoic acid in the presence of a strong acid. nih.gov While the intended product is a lactam, the harsh acidic conditions and the presence of chloride ions can facilitate chlorination reactions.
In this specific case, the starting material, 7-chloro-3,4-dihydronaphthalen-1(2H)-one, already possesses a chlorine atom on the aromatic ring. The reaction with sodium azide (B81097) and concentrated hydrochloric acid led to the formation of the gem-dichloro substituted product at the C-2 position, in addition to the expected lactam. This highlights how reaction conditions intended for one transformation can inadvertently promote others, such as polychlorination. The formation of the 2,2-dichloro moiety is likely driven by the increased acidity of the C-2 proton after the first chlorination event, as is typical for base-catalyzed or, in this case, potentially acid- and chloride-rich-mediated halogenations.
Functionalization of Dihydronaphthalen-1(2H)-one Precursors at C-2
An alternative to direct chlorination is the functionalization of the C-2 position of 3,4-dihydronaphthalen-1(2H)-one, which can then be a precursor to more complex molecules or be a part of a larger synthetic strategy.
The C-2 position of 3,4-dihydronaphthalen-1(2H)-one is nucleophilic in its enol or enolate form and can react with various electrophiles. A classic example of this is the Claisen-Schmidt condensation, which is a type of crossed aldol (B89426) condensation. This reaction involves the base-catalyzed condensation of a ketone (in this case, 3,4-dihydronaphthalen-1(2H)-one) with an aromatic aldehyde that lacks α-hydrogens.
The reaction proceeds by the formation of an enolate from the dihydronaphthalenone, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol adduct leads to the formation of a C-2 substituted α,β-unsaturated ketone derivative. This methodology has been used to synthesize a variety of 2-benzylidene-3,4-dihydronaphthalen-1(2H)-one derivatives.
For instance, the reaction of 3,4-dihydronaphthalen-1(2H)-one with 3,4-dimethoxybenzaldehyde (B141060) in the presence of 10% sodium hydroxide (B78521) solution in ethanol (B145695) yields (2E)-2-(3,4-dimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one.
Table 3: Example of Claisen-Schmidt Condensation
| Reactant 1 | Reactant 2 | Base | Product |
|---|
This reaction provides a versatile route to a wide range of C-2 functionalized dihydronaphthalenones, which can serve as precursors for further synthetic transformations.
Annulation strategies offer a pathway to construct new rings fused to the dihydronaphthalenone core. While a direct [4+1] annulation with α-halogenated ketones is not a commonly cited specific reaction for this substrate, a related and powerful annulation method is the Darzens condensation (or glycidic ester condensation). organic-chemistry.org This reaction involves the condensation of a ketone with an α-haloester or α-haloketone in the presence of a base to form an α,β-epoxy ester or ketone, respectively. wikipedia.org
In the context of 3,4-dihydronaphthalen-1(2H)-one, its enolate can react with an α-halogenated ketone, such as chloroacetone, in a process analogous to the Darzens condensation. The initial step is the nucleophilic attack of the enolate on the carbonyl of the α-haloketone. This is followed by an intramolecular SN2 reaction where the newly formed alkoxide displaces the chloride, forming a spiro-epoxide at the C-2 position.
This spiro-epoxide is a highly strained and synthetically versatile intermediate. Under Lewis or Brønsted acid catalysis, these spiro-epoxides can undergo a House-Meinwald rearrangement to yield ring-expanded products, such as α-arylated cycloalkanones, or other rearranged carbonyl compounds. This sequence of reactions represents a powerful strategy for constructing complex polycyclic systems from 3,4-dihydronaphthalen-1(2H)-one.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2-Chloro-3,4-dihydronaphthalen-1(2H)-one |
| 2-Chloro-2-fluoro-3,4-dihydronaphthalen-1(2H)-one |
| 2,2,7-Trichloro-3,4-dihydronaphthalen-1(2H)-one |
| 3,4-Dihydronaphthalen-1(2H)-one |
| 7-Chloro-3,4-dihydronaphthalen-1(2H)-one |
| (2E)-2-(3,4-dimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one |
| 3,4-Dimethoxybenzaldehyde |
| Chloroacetone |
| N-chlorosuccinimide |
| Lithium diisopropylamide |
Stereoselective Nucleophilic Additions at the C-2 Position of the Carbonyl Substrate (e.g., Stereoselective Difluoroalkylation)
The introduction of substituents at the C-2 position (the α-position) of the 3,4-dihydronaphthalen-1(2H)-one (also known as α-tetralone) core is a critical step in the synthesis of many biologically active molecules. semanticscholar.org When this position is prochiral, the ability to control the stereochemistry of incoming groups is of paramount importance. Nucleophilic addition is a fundamental strategy for C-C bond formation, and achieving stereoselectivity in these reactions often requires the use of chiral catalysts or auxiliaries. masterorganicchemistry.comdiva-portal.org
Research in this area has led to highly enantioselective methods for the α-functionalization of related cyclic keto esters. For instance, the α-chlorination of β-keto esters, including indanone and tetralone carboxylate esters, has been achieved with high enantiomeric excess using hybrid amide-based Cinchona alkaloid derivatives as phase-transfer catalysts. acs.org In these reactions, only a small catalytic amount (0.5 mol%) is necessary to obtain excellent yields (up to 99%) and high enantioselectivity (up to 97% ee). acs.org This demonstrates a powerful method for establishing a chiral center at the C-2 position, which can serve as a handle for further synthetic manipulations.
The stereoselective introduction of fluorinated groups, such as in difluoroalkylation, is of significant interest due to the unique properties that fluorine atoms impart to organic molecules, often enhancing metabolic stability and binding affinity. While specific examples of stereoselective difluoroalkylation at the C-2 position of this compound are not extensively detailed in the provided literature, the principles have been established in other systems. For example, copper-catalyzed reactions have been developed for the enantioselective difluoroalkylation of aldehydes, generating chiral α,α-difluoro-β-hydroxy ketones with high yield and enantiomeric excess. nih.gov Furthermore, organocatalytic methods have been successfully employed for the enantioselective synthesis of α,α-chlorofluoro aldehydes and ketones, which are versatile precursors for molecules containing fluorinated quaternary chiral centers. nih.gov These methodologies highlight the potential for developing similar stereoselective difluoroalkylation reactions on the dihydronaphthalenone scaffold.
| Substrate | Catalyst | Catalyst Loading (mol %) | Chlorinating Agent | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|
| Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | Hybrid Amide-Based Cinchona Derivative | 0.5 | N-Chlorosuccinimide (NCS) | <99 | 97 |
Advancements in Sustainable Synthesis Protocols for Dihydronaphthalenone Derivatives (e.g., Ultrasound-Assisted Methods)
In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally friendly methods for the synthesis of dihydronaphthalenone derivatives. researchgate.net These advancements aim to reduce reaction times, minimize energy consumption, decrease reliance on hazardous solvents, and utilize renewable resources. researchgate.net Ultrasound-assisted synthesis has emerged as a prominent green technology in this field. unito.itnih.gov
Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid. mdpi.com This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement in reaction rates and, often, higher yields compared to conventional heating methods. mdpi.comnih.gov The benefits of ultrasound irradiation include shorter reaction times (often reducing hours to minutes), milder reaction conditions, and improved energy efficiency. unito.itnih.gov This technique has been successfully applied to the synthesis of a wide variety of heterocyclic compounds, demonstrating its broad applicability. unito.itnih.gov
Beyond ultrasound, other green protocols for tetralone derivatives have been explored. One notable example is the use of a bio-waste heterogeneous catalyst, specifically the ash of pomegranate peels (APP), for the synthesis of 2-arylidene-1-tetralones. researchgate.net This method involves an aldol condensation reaction carried out in water, a benign solvent, and avoids the need for toxic materials. researchgate.net The APP catalyst is renewable, reusable, and promotes the reaction efficiently, yielding products in high yields (up to 98%) with short reaction times. researchgate.net Such protocols, which utilize waste biomass and aqueous media, represent a significant step forward in the sustainable synthesis of this important class of compounds. researchgate.net
| Reactants | Catalyst | Solvent | Conditions | Reaction Time | Yield (%) |
|---|---|---|---|---|---|
| α-Tetralone, 4-Chlorobenzaldehyde | Ash of Pomegranate Peels (APP) | Water | Reflux | 3 hours | 94 |
Chemical Reactivity and Mechanistic Investigations of 2 Chloro 3,4 Dihydronaphthalen 1 2h One Frameworks
Reactions at the Carbonyl Group (C-1)
The carbonyl group at the C-1 position is a primary site for nucleophilic attack and reduction. Its reactivity is influenced by the electron-withdrawing nature of the adjacent chloro-substituted carbon and the conjugated aromatic ring.
The reduction of the carbonyl group in α-tetralone derivatives is a common transformation to furnish the corresponding 1,2,3,4-tetrahydronaphthalen-1-ol. Various reducing agents can be employed, with the stereochemical outcome being a key consideration. While specific studies on the reduction of 2-chloro-3,4-dihydronaphthalen-1(2H)-one are not extensively documented, analogies can be drawn from the reduction of similar α-tetralone systems.
Biocatalytic reductions of α-tetralone and its derivatives have been explored using various fungal strains. For instance, the transformation of α-tetralone by Absidia cylindrospora has been shown to produce (S)-(+)-1,2,3,4-tetrahydro-1-naphthol with high enantiomeric excess. ias.ac.in Similarly, Chaetomium sp. KCh 6651 has been used for the non-selective reduction of β-tetralone, followed by selective oxidation of one of the resulting alcohol enantiomers. ias.ac.in These enzymatic systems offer a pathway to chiral alcohols, which are valuable synthetic intermediates. The presence of a chlorine atom at the C-2 position would likely influence the substrate binding and the stereoselectivity of the reduction.
Chemical reducing agents are also effective for the reduction of tetralones. With calcium in liquid ammonia, 1-tetralone (B52770) is reduced to 1-tetralol in high yield. rsc.org The Birch reduction, using lithium in liquid ammonia, can also reduce the keto group to a secondary alcohol, yielding 1-tetralol. rsc.org
The following table summarizes potential reduction pathways for the carbonyl group in this compound based on analogous systems.
| Reducing Agent/System | Expected Product | Key Features |
| Fungal Biocatalysts (e.g., Absidia cylindrospora) | 2-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol | Potential for high enantioselectivity. |
| Chaetomium sp. KCh 6651 | 2-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol | May involve non-selective reduction followed by selective oxidation of one enantiomer. |
| Calcium in Liquid Ammonia | 2-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol | High-yielding chemical reduction. |
| Lithium in Liquid Ammonia (Birch conditions) | 2-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol | Effective for carbonyl reduction. |
Transformations Involving the Halogen at C-2
The chlorine atom at the C-2 position, being alpha to the carbonyl group, is activated towards nucleophilic substitution. This reactivity is a cornerstone of the synthetic utility of α-halo ketones.
Nucleophilic substitution at the C-2 position of this compound is expected to proceed via an SN2 mechanism. The stereochemical outcome of such reactions is of significant interest, particularly in the synthesis of enantiomerically pure compounds. While direct studies on this specific substrate are limited, the principles of nucleophilic substitution on α-halo ketones are well-established.
The stereochemistry of the substitution product is dependent on the reaction mechanism. A classic SN2 reaction proceeds with inversion of configuration at the stereocenter. However, reaction conditions and the nature of the nucleophile can influence the stereochemical outcome. For instance, studies on related α-haloketones have shown that stereoselective formation of an intermediate can be followed by a stereospecific nucleophilic substitution with inversion of configuration. youtube.com
Achieving retention of enantiopurity in a nucleophilic substitution reaction would necessitate a more complex mechanistic pathway, such as a double inversion or a mechanism that does not involve direct attack at the chiral center. The specific conditions required to achieve retention of enantiopurity for this compound would be a subject for detailed experimental investigation.
Reactivity of the Endocyclic Double Bond and Aliphatic Ring
The enone moiety in this compound presents two electrophilic sites: the carbonyl carbon (C-1) and the β-carbon of the double bond (C-4). Nucleophilic attack can occur at either position, leading to 1,2-addition or 1,4-conjugate addition products, respectively. researchgate.net The presence of the chlorine atom at the α-position (C-2) influences the electronics of the enone system.
The reactivity of the α-methylene group (C-3) is also of note. In related 1-tetralone systems, this position is particularly reactive and can be functionalized. rsc.org For example, it can react with formaldehyde (B43269) to introduce a methylene (B1212753) group. rsc.org
Mechanistic Studies of Cascade and Annulation Reactions (e.g., Nucleophilic Substitution followed by Intramolecular 1,6-Addition)
The multifunctional nature of this compound makes it a suitable substrate for cascade and annulation reactions, where multiple bond-forming events occur in a single synthetic operation. A hypothetical yet mechanistically plausible cascade would involve an initial nucleophilic substitution at the C-2 position, followed by an intramolecular addition reaction.
For instance, a nucleophile with a tethered Michael acceptor could first displace the chloride at C-2. The newly introduced sidechain could then undergo an intramolecular 1,6-addition to the enone system. The feasibility of such a cascade would depend on the nature of the nucleophile and the length and flexibility of the tether.
Annulation reactions, which lead to the formation of a new ring, are also conceivable. For example, a reaction with a dinucleophile could lead to the construction of a new heterocyclic ring fused to the dihydronaphthalene framework. The Vilsmeier-Haack reaction on 1-tetralones, which results in the formation of 1-chloro-2-formyl-3,4-dihydronaphthalenes, is an example of a reaction that modifies the existing ring structure. ias.ac.in
Redox Chemistry of Naphthalenone Systems and Related Quinones
The dihydronaphthalenone core of this compound is related to the structure of naphthoquinones, which are known for their rich redox chemistry. Quinones are oxidized derivatives of aromatic compounds and can undergo reversible reduction to hydroquinones. researchgate.net This redox cycling is crucial for the biological activity of many quinone-containing natural products. youtube.com
The redox potential of a quinone is influenced by the nature and position of its substituents. Halogen substituents, due to their strong electron-withdrawing inductive effect, have a significant influence on the 1 e- reduction potentials of quinones. uleth.ca Therefore, the chlorine atom in this compound is expected to impact its redox properties.
The redox behavior of peri-substituted naphthalene (B1677914) derivatives has been investigated using cyclic and square wave voltammetry. youtube.com These studies have shown that the nature of the substituents significantly controls the redox behavior, with compounds exhibiting sequential chemically reversible and electrochemically quasi-reversible oxidation processes. youtube.com While these studies are on different substitution patterns, they highlight the sensitivity of the redox properties of the naphthalene core to its substituents.
The following table outlines the general redox characteristics of quinone systems relevant to the this compound framework.
| Redox Process | Description | Influence of Substituents |
| One-Electron Reduction | Formation of a semiquinone radical anion. | Electron-withdrawing groups (like chlorine) generally increase the reduction potential. uleth.ca |
| Two-Electron Reduction | Formation of a hydroquinone. | The overall 2 e-/2 H+ potential is influenced by both the reduction potential and the pKa of the hydroquinone. uleth.ca |
| Oxidation | Naphthalene derivatives can undergo one-electron oxidations to form radical cations. youtube.com | The stability and accessibility of the oxidized species are highly dependent on the substituents. youtube.com |
Stereochemical Aspects in the Synthesis and Reactions of 2 Chloro 3,4 Dihydronaphthalen 1 2h One
Enantioselective Synthesis Strategies (e.g., Chiral Amine Catalysis for α-Chloro-α-Fluoro Ketones)
Achieving an enantioselective synthesis of 2-Chloro-3,4-dihydronaphthalen-1(2H)-one, where one enantiomer is formed in preference to the other, relies on the use of chiral catalysts or reagents. Organocatalysis, particularly using chiral amines, has emerged as a powerful strategy for the direct asymmetric α-functionalization of ketones and aldehydes. researchgate.netnih.gov This approach can be directly conceptualized for the synthesis of the target compound from its parent ketone, α-tetralone.
The mechanism involves the reaction of the ketone with a chiral secondary amine catalyst (such as a proline derivative) to form a nucleophilic enamine intermediate. The inherent chirality of the catalyst directs the subsequent attack of an electrophilic chlorine source (e.g., N-chlorosuccinimide, NCS) to one of the two faces of the enamine, leading to the formation of the α-chloro ketone with high enantiomeric excess (ee). beilstein-journals.org
Analogous research on the enantioselective synthesis of α-chloro-α-fluoroaldehydes has demonstrated the efficacy of this method. beilstein-journals.org In these studies, chiral organocatalysts mediate the α-fluorination of racemic α-chloroaldehydes, proceeding through a kinetic resolution process to yield products with high enantioselectivity. beilstein-journals.org Similarly, chiral amine catalysts have been employed in the decarboxylative chlorination of α-halo-β-ketocarboxylic acids to produce chiral α-chloro-α-fluoro ketones with up to 90% ee. researchgate.net These examples underscore the potential of chiral amine catalysis as a viable strategy for the asymmetric synthesis of this compound.
Table 1: Examples of Chiral Amine Catalysis in Asymmetric α-Halogenation
| Catalyst Type | Substrate Type | Halogen Source | Achieved Enantioselectivity (ee) | Reference |
|---|---|---|---|---|
| Jørgensen–Hayashi catalyst | α-Alkyl-α-chloroaldehydes | NFSI | Up to 87% ee | beilstein-journals.org |
| Chiral Amine | α-Chloro-β-ketocarboxylic acids | NCS | Up to 90% ee | researchgate.net |
Diastereoselective Control in Functionalization Reactions (e.g., Stereoselective Difluoroalkylation of Cyclic Ketones)
Once a chiral center is established in this compound, subsequent reactions at other positions of the molecule must be controlled to produce the desired diastereomer. For instance, functionalization at the C3 position or at the carbonyl group would create a second stereocenter. The existing stereochemistry at C2 can exert a directing effect on the incoming reagent, a phenomenon known as substrate-controlled diastereoselectivity.
Studies on the stereoselective difluoroalkylation of cyclic aryl ketones provide relevant insights. nih.gov Nickel-catalyzed reactions have been shown to achieve highly stereo-defined products, illustrating that catalytic systems can effectively control the stereochemical outcome of functionalizing cyclic ketones. nih.gov Similarly, visible light-promoted phase-transfer catalysis has been used for the asymmetric α-difluoroalkylation of β-ketoesters, affording products with quaternary stereocenters. rsc.org While these examples involve fluorination rather than chlorination, the underlying principle of diastereoselective control is transferable. In the context of this compound, the bulky chlorine atom and the stereochemistry at C2 would sterically hinder one face of the molecule, guiding the approach of reagents in subsequent transformations to achieve high diastereoselectivity.
Table 2: Examples of Stereoselective Functionalization of Cyclic Ketones
| Reaction Type | Substrate | Catalyst/Method | Key Outcome | Reference |
|---|---|---|---|---|
| Difluoroalkylation | Cyclic aryl ketones | Nickel-catalyzed | Highly stereo-defined monofluoroalkenes | nih.gov |
| Difluoroalkylation | β-ketoesters | Phase-transfer catalysis | Quaternary stereocenters with enantioenrichment | rsc.org |
Chiral Auxiliary and Organocatalysis Applications in Dihydronaphthalenone Systems
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a stereoselective transformation. wikipedia.org After the desired reaction, the auxiliary is removed, having imparted its chirality to the product. wikipedia.org For the synthesis of a chiral dihydronaphthalenone system, a chiral auxiliary, such as one derived from pseudoephedrine or an Evans oxazolidinone, could be attached to a precursor molecule. nih.govnih.govharvard.edu This auxiliary would then control the stereochemistry of a key ring-forming or functionalization step, after which it would be cleaved to yield the enantiomerically enriched target.
Organocatalysis has also been successfully applied to tetralone-derived systems. For example, highly enantioselective α-hydroxylation of 1-tetralone-derived β-keto esters has been achieved using a guanidine-urea bifunctional organocatalyst. nih.gov This catalyst activates both the nucleophile and the electrophile, facilitating the reaction with high stereocontrol (up to 95% ee). nih.gov DFT calculations have been used to understand the origin of this stereocontrol, allowing for the rational design of related kinetic resolution reactions. acs.org These studies demonstrate the power of organocatalysis to control stereochemistry in the dihydronaphthalenone framework.
Table 3: Applications of Chiral Auxiliaries and Organocatalysts in Stereoselective Synthesis
| Method | Catalyst/Auxiliary | Substrate Type | Reaction | Stereochemical Outcome | Reference |
|---|---|---|---|---|---|
| Chiral Auxiliary | Pseudoephenamine | α,β–Unsaturated amides | Conjugate Addition-Alkylation | High diastereoselectivity | nih.gov |
| Organocatalysis | Guanidine-urea bifunctional catalyst | Tetralone-derived β-ketoesters | α-Hydroxylation | Up to 95% ee | nih.gov |
Retention and Inversion of Stereochemical Configuration in Nucleophilic Transformations
The chlorine atom at the C2 position of this compound is a leaving group, making this position susceptible to nucleophilic substitution. The stereochemical outcome of such a reaction—whether it proceeds with retention, inversion, or racemization of the original configuration—is dictated by the reaction mechanism. up.ac.za
A bimolecular nucleophilic substitution (Sₙ2) mechanism involves a backside attack by the nucleophile, which displaces the chloride ion in a single, concerted step. dalalinstitute.com This pathway leads to a predictable inversion of the stereochemical configuration at the C2 center. dalalinstitute.com The reactivity of α-haloketones in Sₙ2 reactions is enhanced by the inductive effect of the adjacent carbonyl group, which increases the partial positive charge on the α-carbon. nih.gov
Conversely, a unimolecular nucleophilic substitution (Sₙ1) mechanism would proceed through a two-step process. First, the chloride ion departs, forming a planar, achiral carbocation intermediate. The nucleophile can then attack this intermediate from either face, leading to a mixture of both retention and inversion products, resulting in racemization . libretexts.orgmasterorganicchemistry.com Factors such as a stable carbocation, a weak nucleophile, and a polar protic solvent would favor the Sₙ1 pathway. However, complete racemization is not always observed, as the departing leaving group can form an ion pair that temporarily shields one face of the carbocation, often leading to a slight excess of the inversion product. libretexts.org
While less common for simple α-haloketones, a retention of configuration can occur through mechanisms involving neighboring group participation, where a nearby functional group in the molecule participates in the substitution process. dalalinstitute.com
Table 4: Predicted Stereochemical Outcomes in Nucleophilic Substitution of this compound
| Mechanism | Key Feature | Stereochemical Outcome |
|---|---|---|
| Sₙ2 | Concerted backside attack | Inversion of configuration |
| Sₙ1 | Planar carbocation intermediate | Racemization (mixture of inversion and retention) |
Absolute Stereochemistry Determination Methodologies (e.g., Circular Dichroism)
Determining the absolute three-dimensional arrangement of atoms (absolute stereochemistry) of a chiral molecule like this compound is crucial. Several analytical techniques are available for this purpose.
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org The resulting CD spectrum is unique to a specific enantiomer. For α-haloketones, the n→π* transition of the carbonyl group gives rise to a Cotton effect in the CD spectrum. The sign of this Cotton effect can often be correlated with the absolute stereochemistry at the α-carbon using empirical rules like the Octant Rule. acs.orgacs.org By comparing the experimental CD spectrum to that of related compounds with known stereochemistry or to theoretical calculations, the absolute configuration can be assigned.
X-ray Crystallography provides the most definitive determination of absolute stereochemistry, but it requires a single, high-quality crystal of the compound. The diffraction pattern of X-rays passing through the crystal allows for the precise mapping of each atom's position in three-dimensional space. researchgate.net
Mosher's Amide Analysis is a nuclear magnetic resonance (NMR) based method. The chiral ketone can be reduced to the corresponding alcohol, which is then esterified with a chiral reagent like α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). Analysis of the ¹H or ¹⁹F NMR spectra of the resulting diastereomeric esters allows for the assignment of the absolute configuration of the alcohol, and by extension, the original ketone. researchgate.net
Table 5: Methodologies for Determining Absolute Stereochemistry
| Method | Principle | Requirement | Information Obtained |
|---|---|---|---|
| Circular Dichroism (CD) | Differential absorption of circularly polarized light | Chiral molecule in solution | Sign of Cotton effect, correlation to absolute configuration |
| X-ray Crystallography | Diffraction of X-rays by a crystal lattice | Single crystal | Unambiguous 3D atomic coordinates |
Spectroscopic and Structural Elucidation Methodologies for 2 Chloro 3,4 Dihydronaphthalen 1 2h One Derivatives
Advanced Nuclear Magnetic Resonance Spectroscopy (1D and 2D Techniques: ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including derivatives of 2-Chloro-3,4-dihydronaphthalen-1(2H)-one. aps.orgnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to provide a complete picture of the molecular framework. aps.orgnih.gov
¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons. For a derivative such as 2,2,7-Trichloro-3,4-dihydronaphthalen-1(2H)-one , the aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the benzene (B151609) ring. The aliphatic protons of the cyclohexanone (B45756) ring resonate more upfield. For instance, the protons at position H4 (adjacent to the aromatic ring) appear as a triplet around δ 3.18 ppm, while the protons at H3 show a triplet at approximately δ 2.95 ppm. preprints.org
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon (C1) is typically observed at a significantly downfield chemical shift (around 183.0 ppm for the trichloro-derivative) due to its deshielding environment. preprints.org Aromatic carbons resonate in the δ 120-145 ppm range, while the aliphatic carbons (C3 and C4) and the carbon bearing the chlorine atoms (C2) appear at higher field strengths. preprints.org Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups. msu.edu
2D NMR techniques are indispensable for unambiguously assigning all proton and carbon signals, especially for complex derivatives. youtube.comgithub.iosdsu.eduepfl.ch
Correlation Spectroscopy (COSY) is used to identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other. sdsu.edu For a 2-chloro-tetralone derivative, COSY would show correlations between the protons at C3 and C4.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the direct assignment of a carbon signal based on its attached proton's signal. epfl.chhmdb.ca
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals longer-range couplings between protons and carbons (typically over two to three bonds). epfl.chyoutube.com This is particularly useful for identifying quaternary carbons (which have no attached protons) and for piecing together different fragments of the molecule. epfl.ch For example, HMBC would show correlations from the H4 protons to the aromatic carbons and the carbonyl carbon.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of nuclei, which is crucial for determining the three-dimensional structure and stereochemistry of the molecule.
The following table summarizes the ¹H and ¹³C NMR data for the related compound, 2,2,7-Trichloro-3,4-dihydronaphthalen-1(2H)-one.
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|---|
| 1 (C=O) | - | - | - | 183.0 |
| 2 (CCl₂) | - | - | - | 85.7 |
| 3 (CH₂) | 2.95 | t | 6.0 | 43.0 |
| 4 (CH₂) | 3.18 | t | 6.0 | 27.0 |
| 4a (Ar-C) | - | - | - | 129.4 |
| 5 (Ar-CH) | 7.23 | d | 8.0 | 130.3 |
| 6 (Ar-CH) | 7.52 | dd | 8.0, 2.5 | 134.6 |
| 7 (Ar-CCl) | - | - | - | 133.9 |
| 8 (Ar-CH) | 8.12 | d | 2.5 | 129.8 |
| 8a (Ar-C) | - | - | - | 140.4 |
Table 1. ¹H and ¹³C NMR data for 2,2,7-Trichloro-3,4-dihydronaphthalen-1(2H)-one in CDCl₃. preprints.org
Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy, Raman Spectroscopy)
For this compound derivatives, the key vibrational modes include:
C=O Stretch: A strong, sharp absorption band is expected in the FTIR spectrum in the region of 1680-1700 cm⁻¹ for the conjugated ketone carbonyl group.
Aromatic C=C Stretches: Multiple bands of varying intensity are expected in both FTIR and Raman spectra between 1450 and 1600 cm⁻¹ corresponding to the vibrations of the benzene ring.
Aliphatic C-H Stretches: These vibrations from the CH₂ groups in the cyclohexanone ring typically appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). researchgate.net
Aromatic C-H Stretches: These are generally observed as weaker bands above 3000 cm⁻¹.
C-Cl Stretch: The carbon-chlorine stretching vibration is expected to produce a strong band in the fingerprint region of the FTIR spectrum, typically between 600 and 800 cm⁻¹. rsc.org The exact position can be influenced by the substitution pattern.
Ring Vibrations: The skeletal vibrations of the fused ring system will give rise to a complex pattern of bands in the fingerprint region (<1500 cm⁻¹), which is unique to the specific molecule.
In a study of related 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives, characteristic bands for the C=O groups were observed around 1670 cm⁻¹ and 1600 cm⁻¹ in the FTIR spectra. researchgate.net The C-Cl stretching vibration was assigned to a band near 715 cm⁻¹. researchgate.net Raman spectra of these compounds showed strong bands corresponding to the naphthoquinone ring system. researchgate.net
Mass Spectrometry Techniques (High-Resolution Mass Spectrometry, Electron Ionization Mass Spectrometry)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Electron Ionization Mass Spectrometry (EIMS) is a common technique where the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) and a series of fragment ion peaks. For chlorine-containing compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a distinctive feature. A molecule with one chlorine atom will show two molecular ion peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of about 3:1.
For the derivative 2,2,7-Trichloro-3,4-dihydronaphthalen-1(2H)-one , which contains three chlorine atoms, a characteristic cluster of molecular ion peaks would be observed due to the various combinations of ³⁵Cl and ³⁷Cl isotopes. The most abundant peaks in the molecular ion cluster for this C₁₀H₇Cl₃O compound are observed at m/z 248, 250, 252, and 254. preprints.org
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecular ion and its fragments. rsc.orgresearchgate.net This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions. researchgate.net For halogenated organic compounds, HRMS is a critical tool for confirming the molecular formula with high confidence. rsc.orgnist.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray diffraction studies on derivatives of this compound reveal key structural features. For example, the crystal structure of 2,2,7-Trichloro-3,4-dihydronaphthalen-1(2H)-one confirms a bicyclic ketone framework composed of two fused six-membered rings. preprints.orglibretexts.org The annulated benzo ring is planar, and conjugation with the ketone group causes a distortion in the cyclohexyl ring from a classic chair conformation. preprints.orglibretexts.org
In another derivative, (E)-2-(4-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one , the cyclohex-2-en-1-one ring adopts a screw-boat conformation. youtube.com The dihedral angle between the plane of the tetralone's benzene ring and the 4-chlorobenzyl ring is approximately 52.21°. youtube.com Such conformational details are crucial for understanding how the molecule might interact with biological targets or other molecules.
| Compound | Crystal System | Space Group | Key Conformational Feature | Reference |
|---|---|---|---|---|
| 2,2,7-Trichloro-3,4-dihydronaphthalen-1(2H)-one | Monoclinic | P2₁/c | Distorted chair conformation of the cyclohexyl ring | preprints.orglibretexts.org |
| (E)-2-(4-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one | Monoclinic | P2₁/c | Screw-boat conformation of the cyclohex-2-en-1-one ring | youtube.com |
| 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one | Monoclinic | P2₁/n | The two benzene ring planes are nearly perpendicular (82.06°) | libretexts.org |
Table 2. Selected Crystallographic Data for Derivatives of 3,4-dihydronaphthalen-1(2H)-one.
Understanding the non-covalent interactions that govern how molecules pack in a crystal is essential for predicting and controlling the physical properties of solid materials. libretexts.org
PIXEL Methods provide a quantitative way to calculate intermolecular interaction energies and lattice energies from crystallographic data. researchgate.net This semi-empirical method partitions the total interaction energy into physically meaningful components: coulombic, polarization, dispersion, and repulsion. researchgate.net By calculating the interaction energies between molecular pairs, the PIXEL method can identify the most significant interactions responsible for the stability of the crystal structure, offering a more quantitative understanding of the crystal packing than a purely geometric analysis.
Electronic Absorption and Circular Dichroism Spectroscopy
Electronic Absorption (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one present in this compound, typically exhibit strong absorptions in the ultraviolet-visible region. The spectrum is expected to show π→π* transitions, associated with the aromatic ring and the enone system, and a weaker n→π* transition associated with the carbonyl group. In a study of 2-chloro-3-(substituted-phenylamino)-1,4-naphthoquinone derivatives, electronic absorption spectra showed bands in the 250-500 nm range, with the exact positions influenced by the substituent on the phenylamino (B1219803) group and the solvent. researchgate.net
Circular Dichroism (CD) Spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. If this compound is resolved into its enantiomers, or if a chiral derivative is synthesized, CD spectroscopy can be used to determine its absolute configuration and study its conformational properties in solution. researchgate.netlibretexts.org The carbonyl group acts as a chromophore, and its n→π* transition is particularly sensitive to the stereochemical environment, giving rise to a characteristic CD signal (a Cotton effect). The sign and magnitude of this Cotton effect can often be related to the absolute configuration of the molecule using empirical rules like the Octant Rule for ketones. libretexts.org
Computational Chemistry and Theoretical Studies on 2 Chloro 3,4 Dihydronaphthalen 1 2h One Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure of many-body systems. semanticscholar.orgirjweb.com It is frequently used to determine optimized geometries, electronic properties, and vibrational frequencies for molecules like 2-Chloro-3,4-dihydronaphthalen-1(2H)-one. Calculations are typically performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. nih.govresearchgate.netresearchgate.net
The first step in most computational studies is geometry optimization, which locates the minimum energy structure of the molecule on the potential energy surface. semanticscholar.org For this compound, this process determines the precise bond lengths, bond angles, and dihedral angles of its most stable conformation.
The molecule consists of a planar, aromatic benzene (B151609) ring fused to a non-aromatic, six-membered ring containing a ketone group and a chlorine substituent. Conformational analysis focuses on the geometry of this non-aromatic ring. Studies on analogous structures, such as 2,2,7-Trichloro-3,4-dihydronaphthalen-1(2H)-one and (2E)-2-(3,4-Dimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one, reveal that this ring typically adopts a distorted half-chair conformation. nih.govresearchgate.netnih.gov This distortion arises from the fusion to the planar benzo ring and the presence of the sp²-hybridized carbonyl carbon. nih.govresearchgate.net DFT calculations allow for the precise determination of this conformation and can be used to study the rotational barriers and potential energy surfaces of the molecule. ekb.eg
Table 1: Representative Optimized Geometrical Parameters for Tetralone-like Structures This table presents typical bond lengths and angles for structures analogous to this compound, as determined by computational methods.
| Parameter | Typical Value (Å or °) | Description |
| C=O Bond Length | ~1.22 Å | Length of the carbonyl double bond. |
| C-Cl Bond Length | ~1.78 Å | Length of the carbon-chlorine single bond. |
| C-C (Aromatic) | ~1.39 - 1.41 Å | Bond lengths within the fused benzene ring. |
| C-C (Aliphatic) | ~1.52 - 1.54 Å | Bond lengths within the saturated portion of the second ring. |
| C-C-C (Aromatic) | ~120° | Bond angles within the benzene ring. |
| C-CO-C | ~117° | Bond angle involving the carbonyl group. |
The electronic properties of a molecule are key to understanding its reactivity. DFT is used to analyze the distribution of electrons and identify regions susceptible to chemical attack.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for describing chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO is likely concentrated around the electrophilic carbonyl group.
HOMO-LUMO Gap Analysis: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. semanticscholar.org A small energy gap suggests that a molecule is more reactive, more polarizable, and requires less energy for electronic excitation. semanticscholar.orgnih.govnih.gov Molecules with small energy gaps are often described as "soft." semanticscholar.org
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. nih.govbhu.ac.in It helps predict how a molecule will interact with other charged species. Regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. nih.govbhu.ac.in For this compound, the most negative potential is expected around the electronegative oxygen atom of the carbonyl group and the chlorine atom, with positive potential near the hydrogen atoms. nih.gov
Table 2: Illustrative Electronic Properties for this compound The following are hypothetical, yet representative, values for electronic properties derived from DFT calculations.
| Property | Illustrative Value (eV) | Significance |
| HOMO Energy | -6.85 | Energy of the highest occupied molecular orbital; related to ionization potential. |
| LUMO Energy | -1.95 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 4.90 | Indicates chemical reactivity and kinetic stability. |
DFT calculations are highly effective for predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational frequencies corresponding to specific molecular motions (stretching, bending, etc.) can be obtained.
These theoretical spectra are invaluable for assigning the absorption bands observed in experimental spectra. For instance, the characteristic C=O stretching vibration in ketones is readily identified. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor (e.g., 0.961) to improve agreement. nih.gov A detailed comparison between calculated and experimental vibrational spectra serves as a confirmation of the optimized molecular structure. researchgate.net
Table 3: Predicted Characteristic Vibrational Frequencies This table shows representative calculated frequencies for key functional groups in this compound.
| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Expected Experimental Region (cm⁻¹) |
| Aromatic C-H Stretch | 3050 - 3100 | 3000 - 3100 |
| Aliphatic C-H Stretch | 2900 - 3000 | 2850 - 2960 |
| C=O Stretch | ~1715 | 1680 - 1700 |
| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |
| C-Cl Stretch | 650 - 750 | 600 - 800 scirp.org |
Global reactivity descriptors are derived from the energies of the frontier orbitals and provide a quantitative measure of a molecule's stability and reactivity. researchgate.netdergipark.org.tr These descriptors are calculated using the following relationships, based on Koopmans' theorem, where Ionization Potential (I) ≈ -E(HOMO) and Electron Affinity (A) ≈ -E(LUMO). arxiv.org
Chemical Potential (μ): μ = -(I+A)/2. This measures the tendency of electrons to escape from a system.
Chemical Hardness (η): η = (I-A)/2. This quantifies the resistance of a molecule to changes in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. semanticscholar.orgresearchgate.net
Chemical Softness (S): S = 1/η. This is the reciprocal of hardness and indicates a higher reactivity. researchgate.net
Electrophilicity Index (ω): ω = μ²/2η. This index measures the energy stabilization when a system acquires additional electronic charge from its environment. arxiv.org
Table 4: Calculated Global Reactivity Descriptors Values are calculated based on the illustrative HOMO/LUMO energies from Table 2.
| Descriptor | Formula | Illustrative Value | Interpretation |
| Ionization Potential (I) | -E(HOMO) | 6.85 eV | Energy required to remove an electron. |
| Electron Affinity (A) | -E(LUMO) | 1.95 eV | Energy released when an electron is added. |
| Chemical Potential (μ) | -(I+A)/2 | -4.40 eV | Electron escaping tendency. |
| Chemical Hardness (η) | (I-A)/2 | 2.45 eV | Resistance to charge transfer; indicates moderate hardness. |
| Chemical Softness (S) | 1/η | 0.41 eV⁻¹ | Reciprocal of hardness; indicates moderate reactivity. |
| Electrophilicity Index (ω) | μ²/2η | 3.95 eV | Capacity to accept electrons. |
Mechanistic Insights from Computational Modeling (e.g., Elucidation of Catalytic Pathways)
Beyond static properties, computational modeling is instrumental in elucidating reaction mechanisms. For this compound, DFT can be used to model its behavior in chemical reactions, such as nucleophilic additions to the carbonyl group or substitution reactions at the chlorinated carbon.
For example, in studying a reaction like the Schmidt reaction, where a related tetralone was converted to a lactam, computational methods could map the entire reaction pathway. nih.govresearchgate.net This involves locating the transition state structures, calculating activation energies, and determining the reaction's thermodynamics. Such studies can explain product distributions, stereoselectivity, and the role of catalysts, providing insights that are often difficult to obtain through experimental means alone.
Prediction of Spectroscopic Parameters
Computational chemistry allows for the prediction of various spectroscopic parameters beyond vibrational frequencies.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. nanobioletters.com Theoretical chemical shifts are calculated relative to a standard (e.g., Tetramethylsilane) and can be compared with experimental data to confirm or aid in the structural elucidation of the compound and its derivatives.
UV-Vis Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities of the peaks in the UV-Vis spectrum. These calculations help in understanding the electronic structure and the nature of the molecular orbitals involved in the transitions.
Applications of 2 Chloro 3,4 Dihydronaphthalen 1 2h One As a Key Synthetic Intermediate
Building Block for Complex Organic Molecules
Organic building blocks are essential components in the assembly of more complex molecular structures. nih.gov 2-Chloro-3,4-dihydronaphthalen-1(2H)-one, with its fused ring system and multiple functional groups, is a prime example of such a building block. The presence of the ketone functionality allows for a variety of reactions, including aldol (B89426) condensations, Grignard reactions, and reductions, to introduce new carbon-carbon and carbon-heteroatom bonds. The chlorine atom can be a site for nucleophilic substitution or can influence the reactivity of the aromatic ring. This dual reactivity enables chemists to construct intricate molecular frameworks with high precision.
The tetralone core is a common motif in many biologically active molecules and natural products. By utilizing this compound as a starting material, chemists can efficiently access a range of substituted dihydronaphthalene derivatives. These can then be further elaborated into more complex polycyclic systems, demonstrating the compound's utility in diversity-oriented synthesis and the generation of compound libraries for drug discovery.
Precursor in the Synthesis of Chalcone (B49325) Derivatives
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are known for their wide range of biological activities. researchgate.netscribd.com The synthesis of chalcones is often achieved through the Claisen-Schmidt condensation, which involves the reaction of an aromatic ketone with an aromatic aldehyde in the presence of a base. researchgate.net
This compound can serve as the ketone component in this condensation. The reaction would involve the deprotonation of the α-carbon to the carbonyl group, followed by nucleophilic attack on an aromatic aldehyde. Subsequent dehydration would yield the corresponding chalcone derivative. This approach allows for the incorporation of the dihydronaphthalene moiety into the chalcone scaffold, leading to novel compounds with potentially enhanced or unique biological properties. The general synthetic scheme is presented below:
| Reactant 1 | Reactant 2 | Conditions | Product |
| This compound | Aromatic Aldehyde | Base (e.g., NaOH, KOH), Solvent (e.g., Ethanol) | 2-(Arylmethylene)-3,4-dihydronaphthalen-1(2H)-one derivative |
Intermediate for Quinolone-Based Compounds
Quinolones are a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, most notably as antibacterial agents. nih.govresearchgate.net The synthesis of the quinolone core often involves the cyclization of an N-aryl-β-aminoacrylate or a related intermediate. While direct synthesis from this compound is not extensively documented, its structure suggests a potential pathway.
A plausible synthetic route could involve the conversion of the ketone to an enamine or enolate, followed by reaction with a suitable three-carbon synthon and an aniline (B41778) derivative to construct the quinolone ring system. For instance, a reaction with a formylating agent followed by condensation with an aniline could lead to an intermediate that upon cyclization would yield a tetracyclic quinolone derivative. The development of such a synthetic strategy would provide access to a new class of quinolone analogues with a fused ring system.
Construction of Nitrogen-Containing Heterocycles (e.g., Benzohydrazide Derivatives, Tetrahydroquinazolines)
The reactivity of this compound makes it a suitable precursor for various nitrogen-containing heterocyclic compounds.
Benzohydrazide Derivatives:
A retracted study reported the synthesis of (E)-N'-((1-chloro-3,4-dihydronaphthalen-2-yl)methylene)benzohydrazide derivatives. google.comnih.govacademicjournals.org This synthesis likely proceeds through an initial Vilsmeier-Haack reaction on this compound. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich compounds. scribd.comnih.govlongdom.orgrsc.org In this case, it would introduce a formyl group at the 2-position of the dihydronaphthalene ring, yielding 1-chloro-3,4-dihydronaphthalene-2-carbaldehyde. This aldehyde can then undergo condensation with various benzohydrazides to form the corresponding benzohydrazone derivatives. Although the original article was retracted due to concerns about data integrity, the proposed synthetic pathway remains chemically plausible. academicjournals.org
| Step | Reactant | Reagents | Intermediate/Product |
| 1 | This compound | Vilsmeier-Haack reagent (e.g., POCl₃, DMF) | 1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde |
| 2 | 1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde | Substituted Benzohydrazide | (E)-N'-((1-chloro-3,4-dihydronaphthalen-2-yl)methylene)benzohydrazide derivative |
Tetrahydroquinazolines:
Tetrahydroquinazolines are another class of nitrogen-containing heterocycles with diverse biological activities. Their synthesis often involves the reaction of an aldehyde or ketone with a 1,2-diaminobenzene derivative. medjpps.comnih.gov this compound could be utilized as the ketone component in such a reaction. Condensation with a suitable ortho-diamino aromatic compound would lead to the formation of a tetracyclic tetrahydroquinazoline (B156257) scaffold. This approach offers a route to novel, fused heterocyclic systems that could be of interest in medicinal chemistry.
Key Intermediate for Pharmaceutically Significant Compounds (e.g., Atovaquone Synthesis)
One of the most significant applications of this compound is as a key intermediate in the synthesis of the antimalarial drug Atovaquone. medjpps.comperiodikos.com.br Atovaquone is a hydroxy-1,4-naphthoquinone derivative that is effective against Plasmodium falciparum. medjpps.com
In the synthesis of Atovaquone, this compound is not directly used, but its derivatives are crucial. A common synthetic route involves the coupling of a substituted cyclohexane (B81311) moiety with a naphthoquinone precursor. One patented process describes the reaction of 2-[4-(4-chlorophenyl)cyclohexyl]-1,4-naphthoquinone with chlorine gas in acetic acid to produce a dichloro-intermediate. This is then dehydrohalogenated and hydrolyzed to yield Atovaquone. google.com Although this specific patent does not start from this compound, the structural similarity highlights the importance of halogenated tetralone and naphthoquinone intermediates in the synthesis of this important drug.
Synthesis of Podophyllotoxin (B1678966) Analogues
Podophyllotoxin is a naturally occurring lignan (B3055560) with potent anticancer properties. nih.gov Its complex structure has inspired the synthesis of numerous analogues with improved therapeutic profiles. nih.govnih.govchemrxiv.org The dihydronaphthalene core of this compound makes it an attractive starting material for the synthesis of podophyllotoxin analogues.
A potential synthetic strategy could involve the elaboration of the dihydronaphthalene ring to introduce the necessary stereocenters and functional groups found in podophyllotoxin. For example, the ketone group could be used to introduce a side chain via a Wittig or Horner-Wadsworth-Emmons reaction. The chloro-substituent could be replaced or used to direct further functionalization of the aromatic ring. This approach would allow for the creation of a library of novel podophyllotoxin analogues with potential applications in cancer chemotherapy.
Preparation of Fluoro- and Dihydroxy-Naphthalenone Derivatives
The chlorine atom in this compound can be replaced by other functional groups, such as fluorine or hydroxyl groups, to generate a variety of naphthalenone derivatives.
Fluoro-Naphthalenone Derivatives:
The introduction of fluorine into organic molecules can significantly alter their biological properties. A common method for converting chloroarenes to fluoroarenes is the Halex reaction, which involves nucleophilic aromatic substitution with a fluoride (B91410) salt, often in the presence of a phase-transfer catalyst. Applying this reaction to this compound could yield the corresponding 2-Fluoro-3,4-dihydronaphthalen-1(2H)-one. Such fluorinated derivatives are valuable intermediates for the synthesis of fluorinated analogues of biologically active compounds.
Dihydroxy-Naphthalenone Derivatives:
The chloro group can also be replaced by a hydroxyl group through nucleophilic aromatic substitution. This reaction typically requires harsh conditions, such as high temperatures and pressures, or the use of a copper catalyst (Ullmann condensation). A patent describes a method for the synthesis of 6-chloro-1-hydroxy-3,4-dihydro-1H-2-naphthalenone from 6-chloro-3,4-dihydro-1H-2-naphthalenone, which could be conceptually applied. google.com A more direct approach for the conversion of this compound would involve hydrolysis under forcing conditions to yield 2-hydroxy-3,4-dihydronaphthalen-1(2H)-one. Dihydroxynaphthalene derivatives can be obtained through further hydroxylation of the aromatic ring. These dihydroxy compounds are important precursors for a variety of natural products and other biologically active molecules. google.com
Development of Novel Materials and Dyes
The potential utility of this compound in the creation of new materials and dyes can be inferred from the reactivity of its functional groups—the ketone and the chlorinated bicyclic core. The α-chloro ketone moiety, in particular, offers a reactive site for various nucleophilic substitution and condensation reactions, which are fundamental to the synthesis of more complex molecular architectures characteristic of functional materials and dyes.
Hypothetically, the tetralone backbone could be functionalized to introduce chromophoric or auxochromic groups, essential for the development of dyes. For instance, coupling reactions at the aromatic ring or condensation reactions at the carbonyl group could lead to the formation of conjugated systems responsible for color.
In the realm of material science, this compound could potentially serve as a monomer or a precursor to a monomer for polymerization reactions. The chloro- and keto- functionalities could be modified to introduce polymerizable groups. The rigid bicyclic structure of the tetralone unit could impart specific thermal or mechanical properties to a resulting polymer.
However, a thorough review of scientific databases and patent literature did not yield specific research findings or detailed examples of this compound being directly employed as a key intermediate for the synthesis of novel materials or dyes. Research in this specific area appears to be limited or not widely published. Therefore, a data table detailing such applications cannot be provided at this time due to the absence of concrete research data.
Advanced Research Directions and Future Perspectives
Development of Highly Efficient and Selective Catalytic Transformations
The future of synthesizing and modifying 2-Chloro-3,4-dihydronaphthalen-1(2H)-one hinges on the development of advanced catalytic systems. Current research emphasizes the move away from stoichiometric reagents towards catalytic methods that offer higher efficiency, selectivity, and sustainability.
One promising area is the use of organocatalysis for the asymmetric synthesis of α-halo ketones, which can introduce chirality and provide enantiomerically pure building blocks for pharmaceuticals. For instance, organocatalysts based on proline and quinine (B1679958) have been used to convert acid chlorides into α-halo esters asymmetrically. wikipedia.org Adapting such methodologies to cyclic ketones like α-tetralone could provide chiral variants of this compound.
Photocatalysis also presents a green alternative for halogenation. Recent developments include the use of copper-modified graphitic carbon nitride (Cu-C3N4) as a photocatalyst for the synthesis of α-haloketones from styrene (B11656) derivatives, using nickel chloride as the halogen source and oxygen from the air as the oxidant. chemistryviews.org This approach avoids the use of toxic elemental halogens and reduces waste. chemistryviews.org Applying such photocatalytic methods to the direct α-chlorination of 3,4-dihydronaphthalen-1(2H)-one could offer a more sustainable synthetic route.
Furthermore, biocatalysis, employing enzymes like halogenases, offers unparalleled selectivity under mild conditions. nih.gov While not yet specific to this compound, the broader field of enzymatic halogenation is rapidly advancing, and future research may yield enzymes capable of selectively chlorinating the α-position of tetralone scaffolds. nih.gov The use of fungal strains for the enantioselective reduction of the ketone group in α-tetralone has been demonstrated, suggesting potential for biocatalytic modifications of the existing chloro-derivative. nih.gov
| Catalyst Type | Potential Application | Advantages | Research Focus |
| Organocatalysts | Asymmetric α-chlorination | High enantioselectivity, metal-free. | Design of catalysts for cyclic ketones. |
| Photocatalysts | Direct C-H chlorination | Uses light energy, mild conditions, green reagents. chemistryviews.org | Catalyst development for specific substrates. |
| Biocatalysts (Enzymes) | Enantio- and regioselective chlorination/modification | High selectivity, environmentally benign. nih.govnih.gov | Enzyme discovery and engineering. |
Exploration of Novel Reaction Pathways for Halogenated Dihydronaphthalenones
The dual reactivity of the α-halocarbon and the carbonyl group makes this compound a valuable precursor for constructing complex molecular architectures, particularly heterocycles. mdpi.com Future research is focused on discovering new transformations that exploit this reactivity.
One area of exploration is the use of this compound in multicomponent reactions to build molecular complexity in a single step. For example, its reaction with amines and other nucleophiles could lead to the synthesis of fused heterocyclic systems. The Vilsmeier-Haack reaction, which has been used to convert 4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one into a 1-chloro-2-carbaldehyde derivative, exemplifies the potential for functionalizing the dihydronaphthalene core. nih.gov This reaction creates a new reactive handle for further synthetic elaboration.
Another avenue involves transition-metal-catalyzed cross-coupling reactions. The chlorine atom at the α-position could potentially participate in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, although this can be challenging due to the adjacent carbonyl group. Research into developing specific catalyst systems to enable such transformations is a key future direction.
The Favorskii rearrangement is a classic reaction of α-halo ketones that could be further explored with this compound to achieve ring contraction, leading to substituted indane carboxylic acid derivatives. wikipedia.org Modulating reaction conditions could provide access to a variety of structurally diverse products.
| Reaction Type | Reagents/Conditions | Potential Products | Significance |
| Vilsmeier-Haack | POCl₃, DMF | 1-Chloro-2-carbaldehyde derivatives nih.gov | Adds a functional group for further synthesis. |
| Heterocycle Formation | Amines, Nucleophiles | Fused N, S, O-heterocycles mdpi.com | Access to biologically active scaffolds. |
| Favorskii Rearrangement | Base | Indane carboxylic acid derivatives wikipedia.org | Skeletal rearrangement to form new ring systems. |
Computational Design and Predictive Modeling for Structure-Reactivity Relationships
Computational chemistry is becoming an indispensable tool in modern organic synthesis. For halogenated dihydronaphthalenones, theoretical studies can provide deep insights into their electronic structure, stability, and reactivity, guiding experimental work.
Density Functional Theory (DFT) and other quantum chemistry methods can be used to model reaction mechanisms, predict the regioselectivity and stereoselectivity of reactions, and understand the role of catalysts. researchgate.net For instance, computational studies on halogenases are helping to elucidate the mechanisms of enzymatic halogenation, which can aid in the design of new biocatalysts. nih.gov Similarly, theoretical studies on halogen-substituted compounds can clarify the effects of the halogen on the electronic properties and reactivity of the molecule. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of this compound derivatives with their biological activity or chemical reactivity. Such models can predict the properties of novel, unsynthesized compounds, thereby accelerating the discovery of molecules with desired functions. For example, QSAR studies have been performed on inhibitors of the nicotine-metabolizing enzyme CYP2A6, which include naphthalene (B1677914) derivatives. chemsrc.com
Predictive modeling can also help in designing more efficient synthetic routes by evaluating the feasibility and potential outcomes of unexplored reaction pathways, saving time and resources in the laboratory.
Integration with Flow Chemistry and Automated Synthesis Technologies
The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. flinders.edu.au The synthesis of α-halo ketones, which can involve hazardous reagents or unstable intermediates, is particularly well-suited for flow technologies. acs.org
A multi-step continuous flow process for synthesizing α-halo ketones from N-protected amino acids has been developed, demonstrating excellent yields and eliminating the need to handle hazardous intermediates like diazomethane (B1218177) in bulk. acs.org Similar principles can be applied to the synthesis of this compound. Flow reactors provide superior mixing and heat transfer, allowing for precise control over reaction conditions, which can lead to higher yields and selectivities. beilstein-journals.org
Automated synthesis platforms, integrated with flow reactors and in-line analytical techniques (e.g., FTIR, NMR), can enable the rapid optimization of reaction conditions and the creation of libraries of derivatives for screening purposes. allfordrugs.com This high-throughput approach can accelerate the exploration of the chemical space around the halogenated dihydronaphthalenone scaffold. The integration of flow chemistry allows for safer handling of exothermic reactions and reactive intermediates, making the synthesis more robust and scalable. unimi.it
| Technology | Advantages for this compound Synthesis | Future Outlook |
| Continuous Flow Chemistry | Improved safety, better heat/mass transfer, scalability, higher yields. flinders.edu.auacs.org | Development of dedicated multi-step flow syntheses. |
| Automated Synthesis | High-throughput screening of reaction conditions, rapid library generation. | Integration with AI for reaction prediction and optimization. |
| In-line Analytics | Real-time reaction monitoring and process control. allfordrugs.com | Enhanced data collection for kinetic and mechanistic studies. |
Design of Green and Scalable Synthetic Strategies for Industrial Applications
For this compound to be utilized in industrial applications, the development of green and scalable synthetic routes is essential. This involves adhering to the principles of green chemistry, such as maximizing atom economy, using less hazardous reagents, minimizing waste, and employing renewable resources. rsc.org
Traditional methods for synthesizing α-haloketones often use toxic and corrosive elemental halogens (e.g., Cl₂) or reagents like N-chlorosuccinimide, which generate significant waste. chemistryviews.orgmdpi.com Future strategies will focus on alternatives. One approach is the use of inorganic chloride salts, such as nickel chloride, activated through photocatalysis, which is a more environmentally friendly method. chemistryviews.org Another green approach is hydrothermal synthesis (HTS), which uses water as a solvent at elevated temperatures and pressures, often eliminating the need for organic solvents and catalysts. menchelab.com
Developing a scalable synthesis is also a critical goal. A patent for a synthesis method for 6-chloro-3,4-dihydro-2H-1-naphthalenone uses air as a clean and cheap oxidant, highlighting a move towards more sustainable industrial processes. google.com The design of synthetic routes that are simple, safe, stable, and high-yielding is crucial for their adoption in large-scale production. google.com Research into catalytic processes, as discussed in section 8.1, and continuous flow manufacturing (section 8.4) are key enablers for achieving both green and scalable production.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Chloro-3,4-dihydronaphthalen-1(2H)-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation , where a ketone (e.g., 3,4-dihydronaphthalen-1(2H)-one) reacts with an aldehyde in an alkaline medium (e.g., methanol with NaOH/KOH). For halogenated derivatives, chlorination steps may involve Vilsmeier-Haack reagents or direct electrophilic substitution. Optimization includes:
- Temperature control (reflux at 60–80°C for 6–12 hours).
- Solvent selection (methanol, ethanol, or DMF for solubility).
- Catalysts (e.g., piperidine for condensation efficiency).
- Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization .
Q. How is the molecular structure of this compound confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 6.5–8.0 ppm, methylene groups at δ 2.5–3.5 ppm).
- IR : Confirm carbonyl (C=O) stretch at ~1680 cm⁻¹ and C-Cl bonds at ~550–650 cm⁻¹.
- X-ray Crystallography :
- Use SHELXL or WinGX for refinement. Hydrogen atoms are placed in idealized positions (C–H = 0.93–0.97 Å) with isotropic displacement parameters. Key metrics: bond lengths (C=O ~1.21 Å, C–Cl ~1.74 Å), torsion angles (e.g., chair conformation of the cyclohexanone ring) .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in laboratory settings?
- Data from Studies :
- Molecular Weight : ~182.63 g/mol (calculated).
- Solubility : Moderate in polar aprotic solvents (e.g., DMSO, DMF), low in water.
- Stability : Sensitive to light and moisture; store under inert gas (N₂/Ar) at –20°C.
- Boiling Point/Melting Point : Data unavailable for the chloro derivative, but analogous bromo compounds (e.g., 6-Bromo-3,4-dihydronaphthalen-1(2H)-one) have melting points ~120–130°C .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental crystallographic data for this compound derivatives?
- Methodological Answer :
- Perform DFT calculations (e.g., Gaussian, ORCA) to optimize geometry and compare bond lengths/angles with X-ray data.
- Analyze torsional mismatches (e.g., dihedral angles between aromatic rings) using software like Mercury or Olex2 .
- Refine models with high-resolution data (≤1.0 Å) and incorporate anisotropic displacement parameters in SHELXL .
Q. What strategies are effective in designing biologically active derivatives of this compound, particularly for targeting specific protein receptors?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., methoxy, fluoro) at positions 2, 6, or 7 to enhance interactions with hydrophobic pockets.
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., adenosine receptors, kinases).
- In Vitro Assays : Test cytotoxicity (MTT assay), antifungal activity (microdilution), or anti-inflammatory effects (COX-2 inhibition) .
Q. What advanced refinement techniques in X-ray crystallography are recommended for accurately modeling the electron density distribution in halogenated dihydronaphthalenones?
- Methodological Answer :
- Use SHELXL’s "TWIN" and "HKLF 5" commands for twinned data.
- Apply "DELU" and "SIMU" restraints to manage thermal motion in flexible regions (e.g., methylene groups).
- Model disorder with PART instructions and refine occupancy factors. Validate with Rint ≤ 0.05 and GooF = 1.0–1.2 .
Q. How should researchers approach mechanistic studies to determine the role of the chlorine substituent in reaction pathways involving this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
